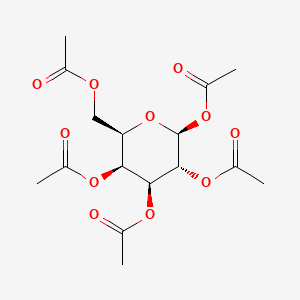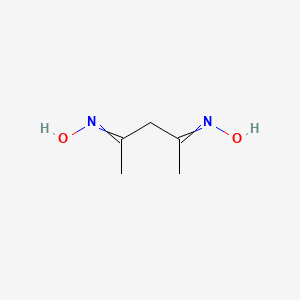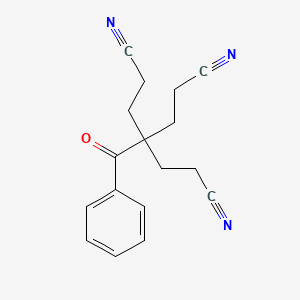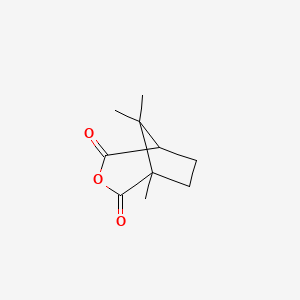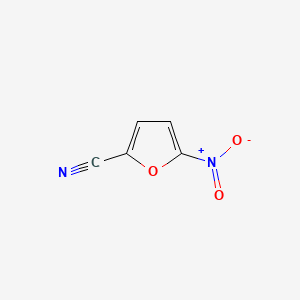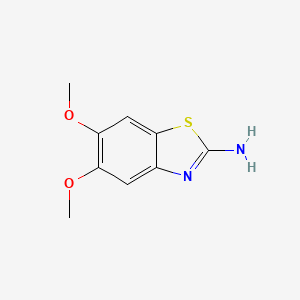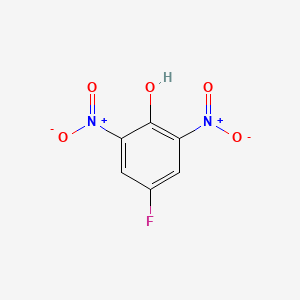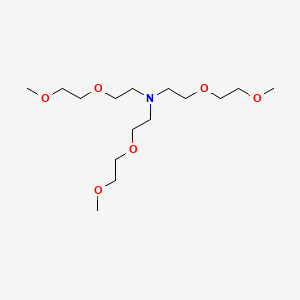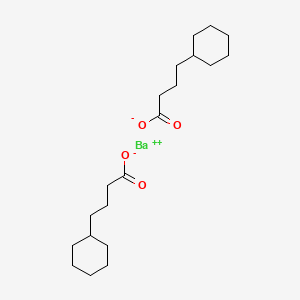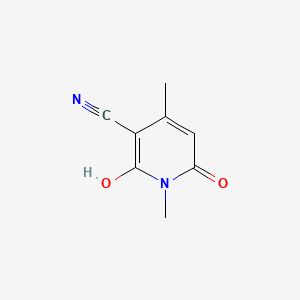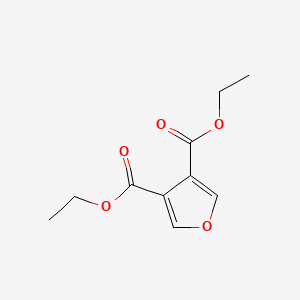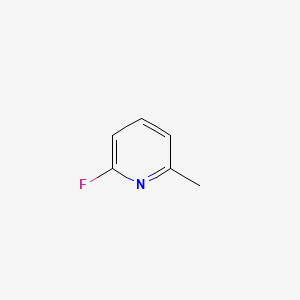
2-Fluoro-6-methylpyridine
説明
2-Fluoro-6-methylpyridine , also known as 2-fluoro-6-picoline , is a chemical compound with the molecular formula C₆H₆FN . It is a heterocyclic aromatic compound containing a fluorine atom and a methyl group on a pyridine ring. The compound is used in various applications, including organic synthesis and pharmaceutical research .
Synthesis Analysis
2-Fluoro-6-methylpyridine can be synthesized via diazotization of 2-amino-6-methylpyridine in a solution containing hydrogen fluoride (HF) and 40% pyridine. This reaction leads to the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methylpyridine consists of a six-membered pyridine ring with a fluorine atom at position 2 and a methyl group at position 6. The compound’s chemical formula is C₆H₆FN .
Chemical Reactions Analysis
2-Fluoro-6-methylpyridine can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving its fluorine and methyl substituents. These reactions are essential for its use in organic synthesis and drug development .
Physical And Chemical Properties Analysis
科学的研究の応用
1. Agrochemical Industry
- Summary of the Application : 2-Fluoro-6-methylpyridine derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
- Results or Outcomes : The major outcome is the protection of crops from pests. The effectiveness of these compounds is indicated by their widespread use in the industry .
2. Pharmaceutical Industry
- Summary of the Application : Several 2-Fluoro-6-methylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The major outcome is the development of effective drugs for various health conditions. The effectiveness of these compounds is indicated by their market approval and ongoing clinical trials .
3. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application : 2-Fluoro-6-methylpyridine is used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst .
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously reported synthesis starting from 2-bromo-4-methylpyridine .
4. Preparation of Various Derivatives
- Summary of the Application : 2-Fluoro-6-methylpyridine can be used in the preparation of various derivatives such as 2-fluoro-6-pyridinecarboxylic acid and 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine .
- Results or Outcomes : The major outcome is the successful synthesis of the mentioned derivatives .
5. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application : 2-Fluoro-6-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application : The compound is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors . The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst .
- Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously reported synthesis starting from 2-bromo-4-methylpyridine .
6. Preparation of 2-Fluoro-6-Pyridinecarboxylic Acid and 2,2′-[1-(6-Methylpyridin-2-yl)ethane-1,1-Diyl]dipyridine
- Summary of the Application : 2-Fluoro-6-methylpyridine can be used in the preparation of various derivatives such as 2-fluoro-6-pyridinecarboxylic acid and 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine .
- Results or Outcomes : The major outcome is the successful synthesis of the mentioned derivatives .
特性
IUPAC Name |
2-fluoro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMNVTJFUISBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193673 | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methylpyridine | |
CAS RN |
407-22-7 | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 407-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



